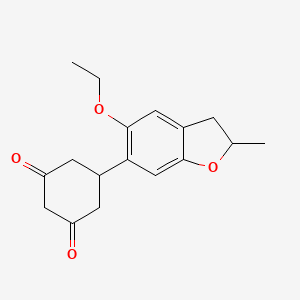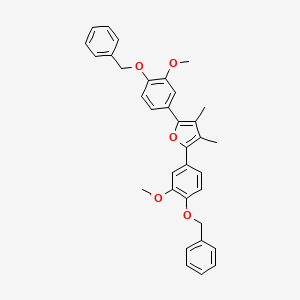
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran is an organic compound with a complex structure that includes two benzyloxy groups, two methoxy groups, and a dimethylfuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran typically involves multi-step organic reactions. One common method includes the use of benzyloxy and methoxy substituted phenyl groups, which are reacted with a furan derivative under specific conditions. The reaction often requires the presence of catalysts and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran has several applications in scientific research:
Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it interacts with specific biological targets.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran exerts its effects depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies, often involving techniques like molecular docking and enzyme assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole: Known for its luminescence properties and applications in materials science.
2,5-Bis(alkylamino)-1,4-benzoquinones: Studied for their biological activities, including cytotoxicity against cancer cell lines.
Uniqueness
What sets 2,5-Bis(4-(benzyloxy)-3-methoxyphenyl)-3,4-dimethylfuran apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for specialized applications where these properties are advantageous.
Propriétés
Numéro CAS |
61324-72-9 |
|---|---|
Formule moléculaire |
C34H32O5 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
2,5-bis(3-methoxy-4-phenylmethoxyphenyl)-3,4-dimethylfuran |
InChI |
InChI=1S/C34H32O5/c1-23-24(2)34(28-16-18-30(32(20-28)36-4)38-22-26-13-9-6-10-14-26)39-33(23)27-15-17-29(31(19-27)35-3)37-21-25-11-7-5-8-12-25/h5-20H,21-22H2,1-4H3 |
Clé InChI |
XHTCERXZBYIFPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=C1C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


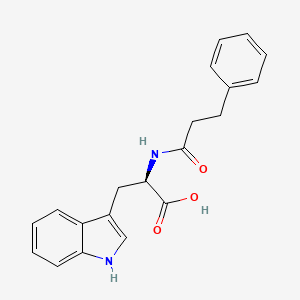
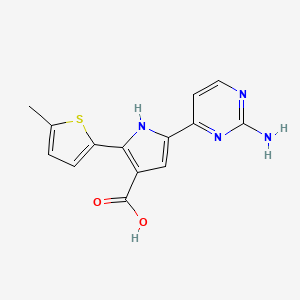
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

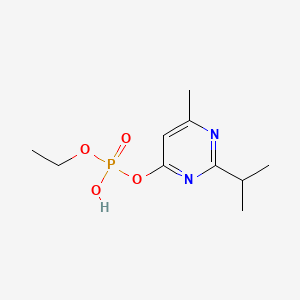


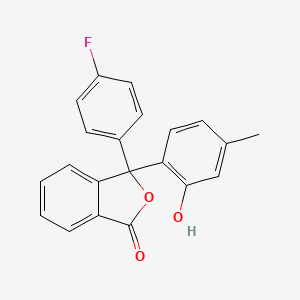




![4,6-Quinazolinediamine, N-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12905974.png)
